Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a phenoxyethyl substituent at the 4-position of the piperazine ring. The phenoxy group is substituted with bromine (4-position) and fluorine (2-position), conferring distinct electronic and steric properties. Its structural complexity and halogenated aromatic moiety make it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-bromo-2-fluorophenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrFN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(18)12-14(15)19/h4-5,12H,6-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGXRPMFPPRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137090 | |
| Record name | 1,1-Dimethylethyl 4-[2-(4-bromo-2-fluorophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-15-8 | |
| Record name | 1,1-Dimethylethyl 4-[2-(4-bromo-2-fluorophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[2-(4-bromo-2-fluorophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Protection of piperazine nitrogen with a tert-butyl carbamate (Boc) group to prevent undesired side reactions.
- Introduction of a 2-bromoethyl substituent on the piperazine nitrogen.
- Nucleophilic substitution or ether formation to attach the 4-bromo-2-fluorophenoxy group via an ethyl linker.
Stepwise Preparation Details
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes & Purification |
|---|---|---|---|---|
| 1. Formation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | Appel-type halogenation | Starting from tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, reacted with carbon tetrabromide and triphenylphosphine in dichloromethane at 0–20 °C, stirred overnight | 78–83.7% | Purified by silica gel column chromatography (hexane/ethyl acetate) yielding a yellow solid or colorless oil. |
| 2. Coupling with 4-bromo-2-fluorophenol to form the ether linkage | Nucleophilic substitution | Reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with 4-bromo-2-fluorophenol in the presence of potassium tert-butoxide in tetrahydrofuran at 75 °C for 18 hours | Not explicitly reported | Purification by silica gel chromatography; reaction monitored by MS (molecular ion peak at expected m/z). |
| 3. Alternative alkylation approach | Alkylation using 1,2-dibromoethane | Piperazine derivative reacted with 1,2-dibromoethane and N-ethyl-N,N-diisopropylamine in methanol or dichloroethane under inert atmosphere at 30 °C for 72 hours | 36–45% | Purified by column chromatography; yields lower compared to Appel-type halogenation. |
Detailed Experimental Notes
Appel Reaction for Bromination:
The reaction of the hydroxyethyl piperazine derivative with carbon tetrabromide and triphenylphosphine converts the alcohol to the corresponding bromide efficiently. Cooling with ice during addition controls the exothermic reaction. The reaction is typically run overnight at room temperature to ensure completion. The crude product is purified by flash chromatography to isolate the bromide intermediate with high purity and good yield (up to 83.7%).Ether Formation via Nucleophilic Substitution:
The bromide intermediate is reacted with 4-bromo-2-fluorophenol in the presence of a strong base such as potassium tert-butoxide. The base deprotonates the phenol, generating the phenoxide ion, which then displaces the bromide on the ethyl chain attached to piperazine. This reaction is commonly performed in tetrahydrofuran at elevated temperature (75 °C) for extended periods (up to 18 hours) to ensure complete conversion.Alkylation with 1,2-Dibromoethane:
An alternative route involves direct alkylation of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane in the presence of N-ethyl-N,N-diisopropylamine as base under inert atmosphere. This reaction proceeds at mild temperature (30 °C) but requires longer reaction times (up to 72 hours) and provides moderate yields (36%).
Summary Table of Key Preparation Steps
| Intermediate/Product | Reagents & Conditions | Yield (%) | Purification Method | Remarks |
|---|---|---|---|---|
| tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | Carbon tetrabromide, triphenylphosphine, DCM, 0–20 °C, overnight | 78–83.7 | Silica gel chromatography | High yield, key intermediate |
| tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate | Potassium tert-butoxide, 4-bromo-2-fluorophenol, THF, 75 °C, 18 h | Not specified | Silica gel chromatography | Final target compound |
| tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (alternative) | 1,2-Dibromoethane, N-ethyl-N,N-diisopropylamine, MeOH, 30 °C, 72 h | 36 | Silica gel chromatography | Lower yield alternative |
Research Findings and Analytical Data
NMR Characterization:
Proton NMR spectra of intermediates show characteristic signals for the Boc group (tert-butyl singlet near 1.4 ppm), piperazine methylene protons (multiplets between 2.4–3.5 ppm), and aromatic protons of the phenoxy ring. The bromide substitution is confirmed by disappearance of hydroxyl signals and appearance of new methylene signals adjacent to bromide.Mass Spectrometry:
Mass spectra confirm molecular ion peaks consistent with the expected molecular weights of intermediates and final product (e.g., m/z 295 for bromide intermediate, m/z 403 for final compound).Purification: Silica gel chromatography using mixtures of hexane/ethyl acetate or petroleum ether/ethyl acetate is effective for isolating pure products. Gradient elution may be employed to optimize separation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate exhibits various biological activities that make it a candidate for further research:
Antibacterial Properties
Research has shown that compounds similar to this compound can exhibit antibacterial activity against various strains of bacteria. For instance, derivatives have demonstrated effectiveness against Escherichia coli and Bacillus cereus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | B. cereus | 10 µg/mL |
Enzyme Interaction Studies
The compound serves as a valuable tool for studying enzyme interactions, particularly in drug discovery processes aimed at developing selective inhibitors for specific enzymes involved in metabolic pathways. Its structural features enhance its binding affinity to various targets.
Therapeutic Applications
Due to its ability to modulate enzyme activity, the compound has potential therapeutic applications in treating conditions such as:
- Cancer : By inhibiting specific enzymes involved in tumor growth and metastasis.
- Infectious Diseases : As an antibacterial agent against resistant bacterial strains.
Study on Antibacterial Efficacy
A study synthesized various tert-butyl carbamates, including this compound, and evaluated their antibacterial activity. The findings indicated that compounds with bromo and fluoro substituents had enhanced activity compared to their non-substituted counterparts.
Enzyme Inhibition
In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic disorders, suggesting its potential as a therapeutic agent.
Research Findings
Recent studies have highlighted several promising aspects of this compound:
- Increased Potency : The halogen atoms contribute to improved potency against certain biological targets, enhancing the efficacy of the compound.
- Potential for Drug Development : Its unique structure allows it to be a lead compound in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with tert-butyl carbamate groups and diverse substituents are widely explored for their pharmacological and synthetic utility. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Findings
Substituent Effects on Reactivity: Halogenated aromatic groups (e.g., bromine, fluorine) enhance electrophilicity and metabolic stability compared to non-halogenated analogs . Pyridine-containing analogs (e.g., Analog 2) exhibit stronger π-π interactions in receptor binding compared to purely aliphatic substituents .
Synthetic Strategies :
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) is common for attaching aromatic substituents .
- Boc protection ensures regioselectivity during functionalization .
Propargyl-containing derivatives (e.g., Analog 4) are valuable for bioorthogonal chemistry but lack intrinsic bioactivity .
Discussion of Divergences and Limitations
- Activity Gaps : While the target compound shares structural motifs with bioactive analogs (e.g., halogenation, Boc protection), its specific pharmacological profile remains uncharacterized.
- Synthetic Challenges : Bromine’s steric bulk may hinder coupling reactions compared to smaller halogens (e.g., chlorine) .
- Solubility : High molecular weight and halogenation may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.
Biological Activity
Overview
Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate (CAS No. 1227955-15-8) is a complex organic compound with the molecular formula C17H24BrFN2O3. This compound belongs to the piperazine family, which is well-known for its diverse applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a piperazine ring and various substituents, suggests potential biological activity worth exploring.
| Property | Value |
|---|---|
| Molecular Formula | C17H24BrFN2O3 |
| Molecular Weight | 403.29 g/mol |
| IUPAC Name | tert-butyl 4-[2-(4-bromo-2-fluorophenoxy)ethyl]piperazine-1-carboxylate |
| CAS Number | 1227955-15-8 |
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Tert-butyl piperazine-1-carboxylate and 4-bromo-2-fluorophenol.
- Conditions : The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures, often in the presence of a base such as potassium carbonate.
This multi-step process ensures high yields and purity, which are crucial for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromo and fluoro substituents may enhance its binding affinity to certain targets, potentially modulating various biological pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, analogs have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Dopamine Receptor Modulation : Research has highlighted that modifications in the piperazine structure can influence dopamine receptor activity. Specifically, compounds that maintain a similar scaffold have been investigated for their selectivity towards D3 dopamine receptors, which are implicated in various neurological disorders .
- Anti-cancer Potential : Some studies have suggested that piperazine derivatives can inhibit specific kinases involved in cancer progression. This compound's structure allows it to be a promising candidate for further development as an anti-cancer agent .
Comparative Biological Activity
To better understand the biological implications of this compound, a comparison with related compounds can be insightful:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. A palladium-catalyzed C(sp³)-C(sp³) cross-coupling (e.g., using tert-butyl piperazine trifluoroborate salts with halogenated aryl precursors) achieves moderate yields (47–70%) under reflux conditions . Key parameters include solvent choice (e.g., DMF for nucleophilic substitution), reaction time (15–24 hours), and purification via silica gel chromatography (0–40% ethyl acetate/chlorofor gradients) . Lower yields (<50%) may arise from steric hindrance at the bromo-fluorophenoxy moiety, necessitating iterative optimization of stoichiometry and catalyst loading.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet), piperazine protons (δ ~2.5–3.5 ppm), and aryl signals (δ ~6.8–7.4 ppm for bromo-fluorophenyl) .
- LC-MS/HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 442.05 for C₁₇H₂₂BrFN₂O₃) and fragmentation patterns to verify substituent connectivity .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the carbonyl oxygen and adjacent NH groups). For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å, β = 93.5°) provide precise atomic coordinates . Refinement using SHELXL (R₁ < 0.05) ensures accuracy, while Hirshfeld surfaces highlight intermolecular contacts critical for stability .
Advanced Research Questions
Q. What strategies address low aqueous solubility in biological assays, and how are they validated?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydrazide or acetate esters) at the piperazine nitrogen via nucleophilic substitution, improving log S values from -3.5 to -2.1 .
- Formulation : Use co-solvents (e.g., DMSO:PBS 1:9) or lipid-based nanoemulsions to enhance bioavailability. Validate via HPLC-UV quantification in simulated physiological buffers .
- Computational Modeling : Predict solubility parameters (e.g., Hansen solubility spheres) using DFT calculations (B3LYP/6-31G**) .
Q. How can structural analogs of this compound be designed to investigate structure-activity relationships (SAR) for prolyl-hydroxylase inhibition?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-bromo-2-fluorophenoxy group with 4-chlorophenyl or pyridinyl moieties to modulate steric/electronic effects .
- Pharmacophore Modeling : Align analogs using docking studies (e.g., AutoDock Vina) against HIF-PH active sites (PDB: 5L9B) to identify critical H-bond donors/acceptors .
- In Vitro Assays : Measure IC₅₀ values (e.g., via ELISA for HIF-1α stabilization) and correlate with substituent Hammett constants (σ) .
Q. What analytical approaches resolve discrepancies in NMR or crystallographic data during structure elucidation?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in piperazine rings (e.g., coalescence temperatures for axial/equatorial proton exchange) .
- Twinned Data Refinement : For ambiguous SCXRD datasets (e.g., pseudo-merohedral twinning), apply twin law matrices (h, k, l) → (-h, -k, l) in SHELXL and validate via R-factor convergence .
- Complementary Techniques : Cross-validate using 2D NOESY (for spatial proximity) and DFT-optimized geometries (for expected bond lengths) .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
